

Structural Analysis and Elucidation of 5-Methylhexanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and elucidation of **5-Methylhexanal** (C₇H₁₄O), an aliphatic aldehyde with applications in fragrance, flavoring, and as a potential intermediate in pharmaceutical synthesis. This document details the key physicochemical properties, spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), and a representative synthetic protocol. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further research. Diagrams generated using Graphviz are included to visualize the molecular structure, fragmentation pathways, and experimental workflows, adhering to specified presentation guidelines.

Introduction

5-Methylhexanal is a branched-chain aldehyde that contributes to the aroma profile of various natural products. Its structural characterization is crucial for its application in various industries and for its potential use as a building block in the synthesis of more complex molecules. This guide serves as a technical resource for the detailed structural analysis of **5-Methylhexanal**, employing modern spectroscopic techniques.

Physicochemical Properties



5-Methylhexanal is a colorless liquid with a characteristic pungent odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Methylhexanal

Property	Value	Reference
Molecular Formula	C7H14O	[1][2]
Molecular Weight	114.19 g/mol	[1][2]
CAS Number	1860-39-5	[1][2]
Boiling Point	144 °C	
Density	0.817 g/mL at 25 °C	_
Appearance	Colorless liquid	_
Synonyms	Isoheptanal, 5- Methylcaproaldehyde	

Spectroscopic Analysis and Structural Elucidation

The definitive structure of **5-Methylhexanal** is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of **5-Methylhexanal** is characterized by distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton appears as a characteristic triplet at approximately 9.76 ppm due to coupling with the adjacent methylene protons. The protons of the two methyl groups at the 5-position are diastereotopic and appear as a doublet at around 0.88 ppm. The remaining methylene and methine protons resonate in the upfield region. A summary of the predicted ¹H NMR spectral data is provided in Table 2.



Table 2: Predicted ¹H NMR Spectral Data for **5-Methylhexanal** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.76	t	1H	H-1 (Aldehyde)
2.42	dt	2H	H-2
1.63	m	1H	H-5
1.54	m	2H	H-3
1.19	m	2H	H-4
0.88	d	6H	H-6, H-7 (Methyls)

Note: Predicted data is based on typical chemical shifts for aldehydes and alkyl chains.

The ¹³C NMR spectrum of **5-Methylhexanal** shows seven distinct carbon signals, confirming the presence of seven carbon atoms in unique chemical environments. The carbonyl carbon of the aldehyde is the most downfield signal, appearing at approximately 202.8 ppm. The carbons of the two methyl groups at the 5-position are equivalent and appear as a single signal at around 22.5 ppm. The remaining carbon signals are found in the aliphatic region. Table 3 summarizes the predicted ¹³C NMR chemical shifts.

Table 3: Predicted ¹³C NMR Spectral Data for 5-Methylhexanal (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
202.8	C-1 (Carbonyl)
43.9	C-2
38.7	C-4
27.9	C-5
22.5	C-6, C-7 (Methyls)
22.1	C-3



Note: Predicted data is based on typical chemical shifts for aldehydes and alkyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **5-Methylhexanal** displays characteristic absorption bands that confirm the presence of the aldehyde functional group and the alkyl backbone. A strong, sharp absorption band around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The presence of the aldehydic C-H bond is confirmed by two weak to medium absorption bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance). Strong bands in the 2960-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chain. The key FT-IR absorption bands are summarized in Table 4.

Table 4: Key FT-IR Absorption Bands for 5-Methylhexanal

Wavenumber (cm ^{−1})	Intensity	Assignment
2960-2870	Strong	C-H stretch (Alkyl)
2820	Weak-Medium	C-H stretch (Aldehydic)
2720	Weak-Medium	C-H stretch (Aldehydic, Fermi resonance)
1725	Strong	C=O stretch (Aldehyde)
1465	Medium	C-H bend (CH ₂)
1385	Medium	C-H bend (CH₃)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **5-Methylhexanal** results in a molecular ion peak ([M] $^+$) at m/z = 114, corresponding to its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for aliphatic aldehydes include α -cleavage and McLafferty rearrangement. The base peak in the mass spectrum of **5-Methylhexanal** is typically observed at m/z = 44, resulting from a McLafferty rearrangement. Other significant fragments and their proposed structures are detailed in Table 5.



Table 5: Major Fragments in the Mass Spectrum of 5-Methylhexanal

m/z	Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
114	Low	[C7H14O] ⁺	Molecular Ion
99	Low	[C ₆ H ₁₁ O] ⁺	Loss of CH₃
85	Moderate	[C ₅ H ₉ O] ⁺	Loss of C₂H₅
71	Moderate	[C ₄ H ₇ O] ⁺	α-cleavage (loss of C ₃ H ₇)
57	High	[C4H9] ⁺	Loss of C₃H₅O
44	100 (Base Peak)	[C ₂ H ₄ O] ⁺	McLafferty Rearrangement
43	High	[C ₃ H ₇]+	Isopropyl cation
29	Moderate	[CHO]+	α -cleavage (loss of C_6H_{13})

Experimental Protocols Synthesis of 5-Methylhexanal via Oxidation of 5-Methyl 1-hexanol

A common method for the preparation of **5-Methylhexanal** is the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol.

- To a stirred solution of 5-methyl-1-hexanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.



- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Methylhexanal.

NMR Spectroscopy

- Dissolve approximately 10-20 mg of **5-Methylhexanal** in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Spectrometer: 400 MHz
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- · Acquisition Time: 3.98 s
- Spectral Width: -2 to 12 ppm
- Spectrometer: 100 MHz
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- · Pulse Program: Proton-decoupled
- Spectral Width: -10 to 220 ppm

FT-IR Spectroscopy

 Place a drop of neat 5-Methylhexanal between two potassium bromide (KBr) plates to form a thin liquid film.



Spectrometer: FT-IR spectrometer equipped with a DTGS detector

• Resolution: 4 cm⁻¹

Number of Scans: 32

Spectral Range: 4000-400 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

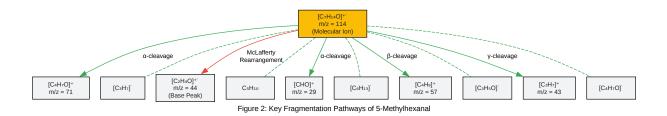
- Dilute 1 μL of **5-Methylhexanal** in 1 mL of dichloromethane (DCM).
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness)
- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 35-350 amu
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Visualizations Molecular Structure

Figure 1: Molecular Structure of **5-Methylhexanal**

Mass Spectrometry Fragmentation Pathways





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Figure 2: Key Fragmentation Pathways of 5-Methylhexanal

Experimental Workflow for Structural Elucidation



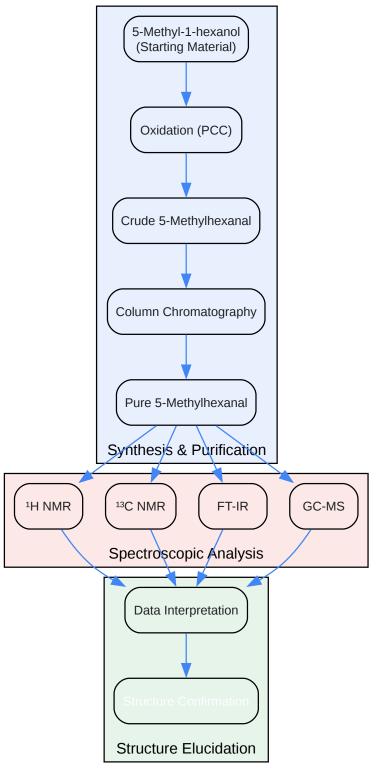


Figure 3: Workflow for Structural Elucidation

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Figure 3: Workflow for Structural Elucidation



Conclusion

The structural elucidation of **5-Methylhexanal** is comprehensively achieved through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The data presented in this guide provides a detailed and verifiable characterization of this compound, serving as a valuable resource for researchers in natural products chemistry, flavor and fragrance science, and synthetic organic chemistry. The provided experimental protocols offer a foundation for the synthesis and analysis of **5-Methylhexanal** and related compounds.

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References

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